6-(2,6-Dimethylmorpholino)pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Derivatives
Researchers have utilized "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" and related compounds in the synthesis of complex heterocyclic structures, demonstrating its utility in creating diverse molecular architectures. For example, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the compound's role in the generation of novel ring systems with potential biological activities (Hamama et al., 2012). Similarly, the work by Abu-Hashem et al. (2011) on the synthesis of visnagen and khellin furochromone pyrimidine derivatives underlines its contribution to the development of compounds with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011).
Molecular Design and Photophysical Properties
The modification of "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" derivatives has also been explored for the development of materials with unique photophysical properties. Yan et al. (2017) discussed the design and synthesis of pyrimidine-phthalimide derivatives, focusing on their application as pH sensors due to their distinct optical properties, which are responsive to changes in environmental conditions (Yan et al., 2017).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial potential of derivatives of "6-(2,6-Dimethylmorpholino)pyrimidin-4-amine" has been an area of active research. Jafar et al. (2017) investigated the antifungal effect of certain derivatives against significant types of fungi, highlighting the compound's utility in developing new antifungal agents (Jafar et al., 2017).
Future Directions
The future directions for research on DMMPA and similar compounds could include further exploration of their synthesis, chemical reactions, and mechanisms of action. Additionally, more research could be done to fully understand their physical and chemical properties, as well as their safety and hazards. Finally, given the pharmacological effects of pyrimidine derivatives, there could be potential for further exploration of their therapeutic applications .
properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZHFLPLSCSVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholino)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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